Lanabecestat, also known as AZD3293, is an investigational drug primarily studied for its potential in treating Alzheimer's disease. It is classified as a beta-secretase 1 inhibitor, targeting the enzyme involved in the cleavage of amyloid precursor protein, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer’s pathology. The compound has undergone various clinical trials, including Phase III studies, aimed at assessing its efficacy and safety in early Alzheimer's patients .
Lanabecestat is synthesized as a pharmaceutical compound by AstraZeneca. It falls under the category of small molecule inhibitors and specifically targets beta-secretase 1, an enzyme implicated in the amyloidogenic pathway leading to Alzheimer's disease. The classification of lanabecestat as a beta-secretase inhibitor positions it within a broader class of drugs designed to modify disease progression in neurodegenerative disorders .
The synthesis of lanabecestat involves several key steps, prominently featuring the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds, which is essential in constructing the complex molecular framework of lanabecestat. A notable approach developed for its synthesis utilizes a stable diethanolamine boronic ester that hydrolyzes under reaction conditions, facilitating efficient catalysis. The process has been refined to improve yield and scalability, achieving over 500 kg production at AstraZeneca's pilot plant between 2015 and 2017 .
The synthetic route includes:
Challenges encountered during synthesis include managing byproducts and ensuring high purity levels. Adjustments in reaction conditions such as temperature and time have been critical in optimizing yields and minimizing impurities .
Lanabecestat has a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The molecular formula is , and it features a distinct arrangement that allows for effective binding to beta-secretase 1.
Key structural features include:
The three-dimensional conformation is critical for its interaction with the target enzyme, influencing both potency and selectivity .
Lanabecestat undergoes specific chemical reactions that are pivotal for its function as a beta-secretase inhibitor. The primary reaction involves binding to the active site of beta-secretase 1, inhibiting its activity and thus reducing amyloid-beta production.
The technical details of these reactions include:
These reactions are crucial for understanding how lanabecestat modulates Alzheimer's disease pathology through biochemical pathways .
The mechanism of action for lanabecestat involves selective inhibition of beta-secretase 1, leading to decreased production of amyloid-beta peptides. This reduction is significant because amyloid-beta accumulation is a hallmark of Alzheimer’s disease.
Key points include:
Studies have shown that effective inhibition can lead to measurable decreases in amyloid-beta levels in cerebrospinal fluid, providing evidence for its therapeutic potential .
These properties are essential for formulation development and determining appropriate delivery methods for clinical use .
Lanabecestat's primary application lies in Alzheimer's disease research as a potential therapeutic agent. Its role as a beta-secretase inhibitor positions it within ongoing efforts to develop disease-modifying treatments for neurodegenerative disorders. Additionally, research into its effects on amyloid-beta levels contributes valuable insights into Alzheimer's pathology and treatment strategies.
Future applications may extend beyond Alzheimer's disease, exploring potential roles in other conditions characterized by amyloid pathology or cognitive decline .
Lanabecestat (AZD3293/LY3314814) is a potent, competitive inhibitor of BACE1, the rate-limiting enzyme in amyloid-β (Aβ) production. It binds the catalytic aspartate dyad (Asp32/Asp228) of BACE1 with a dissociation constant (Kd) of 0.6 nM, effectively blocking APP cleavage at the β-secretase site [1] [9]. This inhibition occurs via a substrate transition-state mimicry mechanism, where the compound's hydroxyethylamine moiety interacts with catalytic aspartates, preventing APP access to the active site [8]. Pharmacodynamic studies in humans demonstrated that single oral doses (5–750 mg) rapidly reduce plasma Aβ40/Aβ42 by >70%, while steady-state dosing (20–50 mg/day) achieves sustained suppression of cerebrospinal fluid (CSF) Aβ40 (58–73%) and Aβ42 (51–66%) [9] [10]. Lanabecestat exhibits slow dissociation kinetics, enabling prolonged target engagement despite its plasma half-life of 10–12 hours [10].
Table 1: Kinetic Parameters of Lanabecestat-Mediated BACE1 Inhibition
Parameter | Value | Experimental Context |
---|---|---|
BACE1 Kd | 0.6 nM | Human enzyme binding assay |
BACE1 IC50 (cell-free) | 0.4 ± 0.1 nM | Fluorescence resonance assay |
Plasma Aβ reduction | >70% | Single dose (5-750 mg), humans |
CSF Aβ40 reduction | 58.0% (20 mg) | Steady-state (Phase 2/3 trials) |
CSF Aβ42 reduction | 51.3% (20 mg) | Steady-state (Phase 2/3 trials) |
Despite high structural homology between BACE1 and BACE2 (68% sequence identity), Lanabecestat shows 1.5-fold selective binding for BACE1 (Kd = 0.6 nM) over BACE2 (Kd = 0.9 nM) [9]. This selectivity arises from conformational differences in the S3 subpocket: BACE1's Leu30 and Ala157 create a deeper hydrophobic cleft accommodating Lanabecestat's difluoroethyl group, while BACE2's larger Thr232 and Arg307 residues sterically hinder optimal binding [8] [10]. Crystallographic analyses reveal that Lanabecestat stabilizes BACE1's "closed-flap" conformation (residues 67–77), whereas BACE2 maintains an "open-flap" state due to its distinct 10s-loop dynamics (residues 9–14) [8]. This modest selectivity is functionally significant, as BACE2 cleaves APP at the θ-secretase site (Phe20), generating non-amyloidogenic C80 fragments and potentially counteracting Aβ accumulation [7]. Consequently, preferential BACE1 inhibition preserves physiological BACE2 functions in peripheral tissues [4].
Table 2: Structural Determinants of Lanabecestat Selectivity
Structural Feature | BACE1 | BACE2 | Functional Consequence |
---|---|---|---|
S3 subpocket residues | Leu30, Ala157 | Thr232, Arg307 | Enhanced BACE1 binding affinity |
Flap conformation | Closed state | Open state | Stabilized substrate occlusion in BACE1 |
10s-loop flexibility | Low | High | Reduced BACE2 inhibition kinetics |
APP cleavage site | Asp1 (β-site) | Phe20 (θ-site) | Selective suppression of amyloidogenesis |
Lanabecestat disrupts amyloidogenesis by preventing BACE1-mediated cleavage of APP into soluble APPβ (sAPPβ) and the membrane-bound C99 fragment, the precursor for Aβ peptides [1] [3]. In vivo studies show dose-dependent suppression of both Aβ1-40 (abundant) and Aβ1-42 (highly amyloidogenic) isoforms, with preferential inhibition of Aβ1-42 due to its dependency on BACE1 processivity [3] [9]. PET imaging in Phase 2/3 trials (AMARANTH study) demonstrated significant amyloid plaque reduction, with Lanabecestat (50 mg/day) decreasing cortical standardized uptake value ratio (SUVR) by 17.7 centiloids over 2 years versus placebo [9]. Notably, Lanabecestat's brain penetrance (CSF-to-plasma ratio: 0.25) enables effective suppression of intraneuronal Aβ42 oligomerization, a critical early event in synaptic toxicity [1] [7]. However, sustained BACE1 inhibition elevates unprocessed APP substrates, potentially triggering compensatory γ-secretase activity that may increase Aβ16/17 fragments—a phenomenon observed in cellular models [3].
Table 3: Lanabecestat Efficacy on Amyloidogenic Pathways
Amyloidogenic Marker | Reduction (%) | Dose/Duration | Measurement Method |
---|---|---|---|
Plasma Aβ40 | >70 | Single dose (5-750 mg) | Electrochemiluminescence |
CSF Aβ42 | 65.5 | 50 mg/day (steady-state) | ELISA |
Cortical amyloid plaques | 17.7 centiloids | 50 mg/day (2 years) | Florbetapir PET |
sAPPβ | 80.2 | 150 mg/day (14 days) | Immunoprecipitation-MS |
BACE1 regulates synaptic vesicle docking through cleavage of non-APP substrates, including complexin II, voltage-gated sodium channel β2 subunits (Navβ2), and seizure-related protein 6 (SEZ6) [2] [4]. Lanabecestat treatment in wild-type mice reduces synaptic vesicle density in hippocampal CA3 presynaptic terminals by 32%, impairing long-term potentiation (LTP) at Schaffer collateral-CA1 synapses [2]. This correlates with diminished metabotropic glutamate receptor 1 (mGluR1) expression—a key mediator of synaptic plasticity—due to disrupted BACE1-dependent processing of neuronal adhesion molecules [2]. Crucially, co-administration of mGluR1 positive allosteric modulators (e.g., Ro0711401) rescues LTP deficits in Lanabecestat-treated mice by restoring postsynaptic mGluR1 clustering [2]. Additionally, Lanabecestat elevates full-length neuregulin-1 (NRG1) by 3.2-fold in cortical lysates, potentially altering ErbB4 signaling implicated in GABAergic synapse formation [2] [4]. These findings reveal a dual role for BACE1 in amyloidogenesis and synaptic maintenance, suggesting combinatorial therapies may optimize outcomes.
Table 4: Synaptic Proteins Modulated by Lanabecestat
Synaptic Protein | Change | Functional Impact |
---|---|---|
Complexin II | ↓ 45% | Reduced synaptic vesicle fusion |
mGluR1 | ↓ 38% | Impaired LTP and memory consolidation |
Full-length NRG1 | ↑ 320% | Altered ErbB4 signaling and synaptogenesis |
SEZ6 | ↓ 52% | Disrupted dendritic spine maturation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7